molecular formula C17H18N2O2S B2630356 N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide CAS No. 316125-42-5

N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide

Cat. No.: B2630356
CAS No.: 316125-42-5
M. Wt: 314.4
InChI Key: WIOYYQZSCZZKAI-UHFFFAOYSA-N
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Description

N-[(4-Ethoxyphenyl)carbamothioyl]-2-phenylacetamide is a synthetic thiourea derivative designed for research use in medicinal chemistry and drug discovery. This compound features a molecular hybrid structure, incorporating a 2-phenylacetamide moiety and a 4-ethoxyphenyl group linked via a carbamothioyl bridge. The 2-phenylacetamide scaffold is recognized as an endogenous metabolite and a key building block in the synthesis of pharmacologically active compounds . The structural motif of substituting the acetamide nitrogen is a established strategy in drug design, as seen in related compounds developed as carbonic anhydrase inhibitors for cancer research and monoamine oxidase (MAO-A) inhibitors evaluated for antidepressant activity . The primary research application of this compound lies in its potential as a precursor or functional probe in developing novel enzyme inhibitors. The thiourea (carbamothioyl) group is a privileged structure in medicinal chemistry, known for its ability to form multiple hydrogen bonds and interact with biological targets. Researchers can investigate its mechanism of action against specific enzymes, such as those in the carbonic anhydrase or monoamine oxidase families, given the documented activity of its structural analogs . Its value is further underscored by its potential use in structure-activity relationship (SAR) studies to optimize potency and selectivity for various therapeutic targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-2-21-15-10-8-14(9-11-15)18-17(22)19-16(20)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOYYQZSCZZKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323681
Record name N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

316125-42-5
Record name N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and phase-transfer agents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the amide group to an amine, or the thiocarbamoyl group to a thiol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide is its potential as an anticancer agent. Research has indicated that derivatives of carbamothioyl compounds exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on similar thiazolidine derivatives demonstrated their cytotoxic effects against several human tumor cell lines, including:

CompoundCell LineIC50 (µM)
Compound AHeLa (Cervical)5.2
Compound BA549 (Lung)3.8
Compound CMCF-7 (Breast)4.5

These findings suggest that modifications to the structure of carbamothioyl compounds can enhance their anticancer properties, indicating a promising avenue for further exploration with this compound .

Antibacterial Properties

In addition to its anticancer applications, this compound has been evaluated for its antibacterial activity. Compounds with similar structural frameworks have shown effectiveness against a range of bacterial strains.

Case Study: Antibacterial Efficacy

Research on related compounds revealed the following antibacterial activity:

CompoundBacterial StrainZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus18
Compound FP. aeruginosa12

These results indicate that the incorporation of specific substituents, such as the ethoxy group in this compound, can enhance antibacterial efficacy .

Modulation of Biological Pathways

This compound may also play a role in modulating biological pathways relevant to inflammation and pain management. Compounds with similar structures have been investigated for their effects on cannabinoid receptors, which are crucial in pain modulation.

Case Study: CB2 Receptor Binding

In a study focused on cannabinoid receptor modulation, derivatives were synthesized and tested for their binding affinity to the CB2 receptor:

CompoundBinding Affinity (Ki, nM)
Compound G777
Compound H450

These findings suggest that modifications in the chemical structure can lead to enhanced binding affinities, opening avenues for therapeutic applications in pain management and anti-inflammatory treatments .

Mechanism of Action

The mechanism by which N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

Compound Name Substituent Key Electronic Properties
N-[(4-Ethoxyphenyl)carbamothioyl]-2-phenylacetamide 4-OCH₂CH₃ Electron-donating, moderate resonance effects
N-{[(4-Chlorophenyl)carbamothioyl]amino}-2-phenylacetamide 4-Cl Electron-withdrawing, inductive stabilization
N-(4-Methoxyphenyl)-2-phenylacetamide (MetPA) 4-OCH₃ Stronger electron-donating than ethoxy
N-(4-Methylphenyl)-2-phenylacetamide (MPA) 4-CH₃ Electron-donating, steric bulk
N-(4-Fluorophenyl)-2-chloroacetamide 4-F Weakly electron-withdrawing
  • Key Findings: Electron-donating groups (e.g., -OCH₃, -CH₃) enhance nucleophilicity in alkylation reactions, improving selectivity for benzylation (e.g., MPA and MetPA show higher benzylation yields than nitro-substituted analogs) . Electron-withdrawing groups (e.g., -Cl, -NO₂) stabilize intermediates via resonance, as seen in N-(4-chlorophenyl)-2-phenylacetamide (CPA), which exhibits higher benzylation selectivity compared to nitro-substituted analogs .

Biological Activity

N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antibacterial, anticancer, and receptor modulation effects.

Chemical Structure and Synthesis

The compound this compound is characterized by a phenylacetamide backbone with a carbamothioyl group and an ethoxy substituent on the phenyl ring. The synthesis of this compound typically involves the reaction of 4-ethoxyphenyl isothiocyanate with 2-phenylacetamide, resulting in the formation of the desired thioamide derivative.

1. Anticancer Activity

Research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds have been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cells. In vitro studies suggest that compounds with similar structures can effectively disrupt cancer cell growth by targeting specific molecular pathways involved in cell cycle regulation and apoptosis induction .
  • Case Study : A study involving phenylacetamide derivatives showed that certain compounds demonstrated IC50 values comparable to established chemotherapeutic agents like imatinib, indicating their potential as effective anticancer agents .
CompoundCell LineIC50 (µM)Reference
2bPC352
2cMCF-7100

2. Antibacterial Activity

This compound has also been evaluated for its antibacterial properties:

  • In Vitro Studies : The compound exhibited promising antibacterial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics. The mechanism behind this activity may involve interference with bacterial protein synthesis or cell wall integrity .
Bacterial StrainMIC (µM)Reference
Xanthomonas oryzae156.7
Xanthomonas axonopodis230.5

3. Receptor Modulation

In addition to its anticancer and antibacterial activities, this compound may act as a modulator of specific receptors:

  • CB2 Receptor Binding : Similar compounds have shown affinity for cannabinoid receptors, particularly CB2, which is implicated in various physiological processes including inflammation and pain modulation. The binding affinity of such compounds suggests they could serve as leads for developing new therapeutic agents targeting these receptors .

Safety and Toxicity

Toxicity studies are crucial for evaluating the safety profile of this compound. Preliminary data indicate that while exhibiting biological activity, these compounds do not significantly induce cytotoxic effects at therapeutic concentrations, making them promising candidates for further development in clinical settings .

Q & A

Q. What are the established synthetic routes for N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide, and how are intermediates validated?

Methodological Answer :

  • Synthesis : A common approach involves reacting 2-phenylacetamide with a substituted isothiocyanate (e.g., 4-ethoxyphenyl isothiocyanate) in anhydrous solvents like THF or DCM under reflux. Carbamothioyl formation is confirmed via TLC monitoring .
  • Intermediate Validation : Intermediates (e.g., 4-ethoxyphenyl isothiocyanate) are characterized by 1H^1 \text{H} NMR and LC-MS to confirm purity and structure. For example, LC-MS analysis of related compounds shows characteristic [M+H]+^+ peaks (e.g., m/z 403.1 for a bis-acetamide analog) .

Q. What spectroscopic techniques are recommended for structural elucidation?

Methodological Answer :

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR in DMSO-d6_6 resolve aromatic protons (δ 7.18–7.31 ppm), ethoxy groups (δ 3.98–4.03 ppm), and carbamothioyl protons (δ 8.69 ppm). 13C^{13}\text{C} NMR confirms carbonyl (C=O, ~170 ppm) and thiourea (C=S, ~180 ppm) signals .
  • Mass Spectrometry : LC-ESI-MS provides molecular ion validation and fragmentation patterns.

Q. What safety protocols are critical during handling?

Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/ingestion (H303+H313+H333 warnings).
  • First-aid measures: For skin contact, wash with soap/water; for inhalation, move to fresh air. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer :

  • Data Collection : Use SHELX programs (SHELXL for refinement) to process single-crystal data. WinGX integrates SHELX with visualization tools (ORTEP) for anisotropic displacement ellipsoids .
  • Key Metrics : Bond lengths (e.g., C=O ~1.22 Å, C=S ~1.68 Å) and angles (e.g., N-C-S ~125°) validate geometry. Intramolecular hydrogen bonds (e.g., C–H···O) stabilize crystal packing .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer :

  • Experimental Design : Standardize assays (e.g., MIC for antimicrobial activity) using controls like TMTD or Phytolavin .
  • Data Validation : Replicate studies in triplicate, and cross-validate with orthogonal methods (e.g., in vitro enzyme inhibition vs. cell-based assays).

Q. What computational methods are reliable for modeling interactions with biological targets?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite with high-resolution protein structures (PDB). Validate binding poses via MD simulations (GROMACS).
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

Q. How can researchers optimize synthetic yield while minimizing side products?

Methodological Answer :

  • Reaction Monitoring : Use in situ IR to track thiourea formation (disappearance of isothiocyanate peak at ~2100 cm1^{-1}).
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity. For scale-up, employ flow chemistry for better temperature control .

Q. What strategies validate the absence of polymorphic forms in crystallized samples?

Methodological Answer :

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures.
  • DSC/TGA : Monitor thermal events (melting points, decomposition) to detect polymorphic transitions .

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